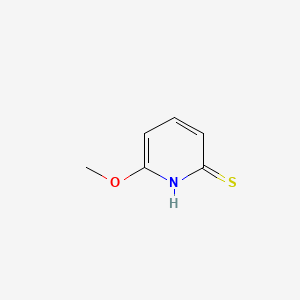

6-Methoxypyridine-2-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAINIYPEVJJGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 6-Methoxypyridine-2-thiol

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Methoxypyridine-2-thiol

Introduction

6-Methoxypyridine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring substituted with both a methoxy group and a thiol group, imparts a distinct set of chemical properties that make it a versatile building block for complex molecular synthesis. The interplay between the electron-donating methoxy group, the nucleophilic thiol, and the electron-deficient pyridine core dictates its reactivity and stability. This guide provides an in-depth analysis of these characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility of 6-Methoxypyridine-2-thiol in a laboratory setting is fundamentally governed by its inherent physicochemical properties. A thorough understanding of these characteristics is paramount for its effective use in synthesis and analysis.

Thiol-Thione Tautomerism

A critical feature of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond). For 6-Methoxypyridine-2-thiol, this equilibrium is heavily influenced by the solvent environment. In nonpolar solvents, the thiol form may be more prevalent, whereas in polar solvents and in the solid state, the thione form is significantly favored due to its greater polarity and potential for hydrogen bonding.[1][2] This is analogous to the well-studied keto-enol tautomerism of 2-hydroxypyridine, where the pyridone form dominates.[3][4] The stability of the thione form arises from the charge distribution in its resonance contributors, where the negative charge is better accommodated by the nitrogen atom.[1]

Caption: Tautomeric equilibrium of 6-Methoxypyridine-2-thiol.

Key Physical and Spectroscopic Data

Quantitative data is essential for the identification, purification, and application of 6-Methoxypyridine-2-thiol. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇NOS | PubChem[5] |

| Molecular Weight | 141.19 g/mol | PubChem[5] |

| Appearance | Typically an off-white to yellow solid | General Chemical Data |

| pKa (Thiol) | ~8.5-10 | Estimated based on similar thiols[6] |

| ¹H NMR (Predicted) | δ (ppm): 7.5-7.7 (t, 1H), 6.7-6.9 (d, 1H), 6.5-6.7 (d, 1H), 3.9-4.0 (s, 3H) | General NMR Principles[7][8] |

| ¹³C NMR (Predicted) | δ (ppm): ~178 (C=S), ~163 (C-O), ~140 (CH), ~112 (CH), ~105 (CH), ~55 (CH₃) | General NMR Principles[8][9] |

Note: NMR data is predicted and may vary based on solvent and experimental conditions. The thione tautomer is assumed for prediction.

The methoxy group (-OCH₃) typically appears as a singlet around 3.9-4.0 ppm in the ¹H NMR spectrum. The pyridine ring protons will exhibit characteristic doublet and triplet splitting patterns in the aromatic region. In the ¹³C NMR spectrum, the most downfield signal corresponds to the thione carbon (C=S).

Chemical Stability, Handling, and Storage

The thiol functionality makes 6-Methoxypyridine-2-thiol susceptible to specific degradation pathways. Proper handling and storage are crucial to maintain its integrity.

Stability Profile

-

Oxidative Stability : Thiols are readily oxidized, especially in the presence of air (oxygen), to form disulfides. This is the primary degradation pathway for 6-Methoxypyridine-2-thiol. The rate of oxidation is influenced by factors such as pH, temperature, and the presence of metal ion catalysts.[6]

-

Thermal Stability : The compound is generally stable under normal storage conditions. However, overheating should be avoided to prevent thermal decomposition, which can release irritating gases and vapors like sulfur oxides and nitrogen oxides.[10][11]

-

pH Stability : The compound's stability is pH-dependent. In basic solutions, the formation of the thiolate anion increases its susceptibility to oxidation. In strongly acidic solutions, the pyridine nitrogen can be protonated. The thiol group itself is relatively stable across a moderate pH range, but the rate of disulfide formation can be pH-dependent.[12]

Recommended Handling and Storage Protocol

Adherence to a strict handling protocol is a self-validating system for ensuring experimental reproducibility and safety.

-

Inert Atmosphere : To prevent oxidative degradation, always handle and store 6-Methoxypyridine-2-thiol under an inert atmosphere, such as nitrogen or argon.[13]

-

Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] For long-term storage, refrigeration (-20°C to 4°C) is recommended to minimize degradation.[6]

-

Protection from Light : Protect the compound from direct sunlight and UV light, as this can catalyze degradation.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Reactivity and Synthetic Utility

The dual functionality of the nucleophilic sulfur and the heterocyclic ring system makes 6-Methoxypyridine-2-thiol a valuable reagent in organic synthesis.

S-Alkylation

The most common reaction is the S-alkylation of the thiol (or thiolate) group. The thiolate anion, readily formed by deprotonation with a mild base like potassium carbonate, is a potent nucleophile that reacts efficiently with alkyl halides to form stable thioethers.[15] This reaction is fundamental for incorporating the 6-methoxypyridin-2-ylthio moiety into larger molecules.

Caption: Workflow for a typical S-alkylation reaction.

Oxidation to Disulfide

As mentioned, exposure to mild oxidizing agents or even atmospheric oxygen can lead to the formation of the corresponding disulfide, bis(6-methoxypyridin-2-yl) disulfide. This reaction can be a deliberate synthetic step or an undesirable side reaction.

Coordination Chemistry

6-Methoxypyridine-2-thiol can act as a bidentate ligand, coordinating to metal ions through both the sulfur atom and the pyridine nitrogen atom. This property is exploited in the synthesis of coordination complexes with interesting photophysical or catalytic properties.[16][17]

Synthesis and Purification

A reliable synthetic route is crucial for accessing high-purity material for research.

General Synthetic Approach

A common method for synthesizing pyridine-2-thiols involves the reaction of a 2-chloropyridine precursor with a sulfur nucleophile. For 6-Methoxypyridine-2-thiol, the starting material is typically 2-chloro-6-methoxypyridine. This is reacted with a reagent like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.[18] The use of thiourea provides a convenient and often higher-yielding alternative to working with gaseous H₂S or odorous NaSH.

Experimental Protocol: Synthesis from 2-Chloro-6-methoxypyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-6-methoxypyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis : After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture. Heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt intermediate.

-

Workup : Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. The product will precipitate out of the solution.

-

Isolation : Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Purification : Dry the crude product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Methoxypyridine-2-thiol.

Applications in Research and Drug Development

The unique properties of 6-Methoxypyridine-2-thiol make it a valuable intermediate in several areas of chemical science.

-

Medicinal Chemistry : The thiol group is a key functional group in many drug compounds.[19] It can act as a hydrogen bond donor/acceptor, a nucleophile, or a metal chelator, allowing it to interact with biological targets like enzymes.[18][20] 6-Methoxypyridine-2-thiol serves as a scaffold for synthesizing novel compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.[18]

-

Materials Science : As a ligand, it is used to create metal complexes with specific electronic and photophysical properties, which are being explored for applications in organic light-emitting diodes (OLEDs) and other advanced materials.[21]

-

Catalysis : The ability to form stable complexes with transition metals allows for its use as a ligand in homogeneous catalysis, where it can influence the selectivity and activity of the catalyst.[22]

Conclusion

6-Methoxypyridine-2-thiol is a compound whose utility is defined by the nuanced interplay of its functional groups. Its predominant existence as the thione tautomer, susceptibility to oxidative degradation, and high reactivity as a sulfur nucleophile are its defining chemical characteristics. A comprehensive understanding of its properties, combined with meticulous handling and storage protocols, is essential for leveraging its full potential as a versatile building block in the synthesis of novel pharmaceuticals, advanced materials, and catalytic systems.

References

- ChemPoint. (2018).

- Smolecule. (2024). Buy 2-Chloro-6-methoxypyridine-3-thiol.

- TCI Chemicals. (2025).

- Fisher Scientific. (n.d.).

- MilliporeSigma. (2025).

- PubChem. (2026). 6-Methyl-2-pyridinethiol.

- Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.

- Thermo Fisher Scientific. (2025).

- Greenberg, M. M., et al. (2013).

- Wawrzeńczyk, C., et al. (2020).

- PubChem. (n.d.). 3-Methoxypyridine-2-thiol.

- Lichtenberg, D., Bergmann, F., & Neiman, Z. (1973). Tautomerism and ionisation processes in 6-methylthio-2-oxopurines. Journal of the Chemical Society, Perkin Transactions 1.

- ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

- Reddy, A. S., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.

- ChemScene. (n.d.). 4,6-Dimethoxypyrimidine-2-thiol.

- Rani, D., Singh, G., & Sharma, S. (2021).

- Basak, S., & Kumar, A. (2023). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? Organic & Biomolecular Chemistry.

- WuXi Biology. (n.d.). How about Tautomers?.

- BenchChem. (2025). Synthesis of 2-(Benzylthio)

- Sharma, M., & Kori, M. L. (2020). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI.

- Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted).

- Donnelly, C. R., & Gansemer, E. R. (2021).

- Al-Hussaini, A. J., & El-Azhary, A. A. (2016).

- Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Mongin, F., et al. (n.d.). Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.

- Sefer, B., et al. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.

- ChemicalBook. (n.d.). 2-METHOXYBENZENETHIOL(7217-59-6) 1H NMR spectrum.

- National Jewish Health. (n.d.).

- Kim, H. J., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Journal of Biomedical Research.

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- Liu, X., et al. (2022). Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. MDPI.

- Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica.

- Cerdan, S., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C.

- Zsoldos-Mády, V., et al. (2025). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxypyridine-2-thiol | C6H7NOS | CID 21781592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 9. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]

- 10. chempoint.com [chempoint.com]

- 11. fishersci.com [fishersci.com]

- 12. (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buy 2-Chloro-6-methoxypyridine-3-thiol [smolecule.com]

- 19. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulating the Transport of Thiol-Containing Molecules [nationaljewish.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

Solubility Profile of 6-Methoxypyridine-2-thiol in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile of 6-Methoxypyridine-2-thiol , a critical heterocyclic intermediate. It is structured to serve researchers in synthetic organic chemistry and drug development, focusing on the physicochemical principles governing its dissolution, practical solvent selection, and rigorous experimental protocols.

Executive Summary

6-Methoxypyridine-2-thiol (CAS: 51033-22-6) is a functionalized pyridine derivative extensively used as a building block in the synthesis of bioactive scaffolds and coordination complexes. Its solubility behavior is non-trivial due to a distinct thiol-thione tautomeric equilibrium that shifts based on solvent polarity. This guide delineates the compound's solubility profile, providing a theoretical framework supported by empirical data anchors to optimize reaction media, purification (crystallization), and formulation processes.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To understand the solubility of 6-Methoxypyridine-2-thiol, one must first analyze its dynamic molecular structure. Unlike simple aromatics, this molecule does not exist as a static species in solution.

The Tautomeric Imperative

The compound exists in an equilibrium between the thiol (mercapto) form and the thione (thioamide) form.

-

Thiol Form (Aromatic): Predominates in the gas phase and very non-polar environments.

-

Thione Form (Polar): Predominates in the solid state and polar solvents (DMSO, Methanol) due to the stabilization of the polar N–H and C=S bonds. The 6-methoxy group acts as an electron-donating group (EDG), further stabilizing the thione form via resonance.

Key Insight: The high melting point and limited solubility in non-polar alkanes are direct consequences of the intermolecular hydrogen bonding network formed by the thione tautomer in the crystal lattice.

Visualizing the Equilibrium

The following diagram illustrates the solvent-dependent tautomeric shift, a critical concept for predicting solubility.

Caption: Solvent-driven tautomeric equilibrium shifting between the lipophilic thiol and hydrophilic thione forms.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction capability with the solute's thione/thiol moieties.

Predicted & Empirical Solubility Data

Note: Values are based on structural analogs (e.g., 2-mercaptopyridine, 6-methyl-2-pyridinethiol) and standard laboratory observation.

| Solvent Class | Representative Solvent | Solubility Rating | Primary Interaction Mechanism | Application Utility |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Dipole-dipole; disruption of thione H-bonds. | Reaction media (S_NAr), Stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (20–50 mg/mL) | Hydrogen bonding (Solute H-bond donor/acceptor). | Recrystallization (often hot). |

| Chlorinated | DCM, Chloroform | Good (50–80 mg/mL) | Weak H-bonding; favorable dispersion forces. | Extraction, Chromatography.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (10–30 mg/mL) | Dipole-dipole. | Work-up, washing steps.[1][2] |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Weak Van der Waals only. | Anti-solvent for precipitation. |

| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic effect dominates. | Baseline for aqueous work-up. |

Thermodynamic Considerations

-

Temperature Dependence: Solubility in alcohols (MeOH/EtOH) exhibits a steep Van't Hoff curve. This high

(enthalpy of dissolution) makes alcohols ideal for purification via recrystallization—dissolving the solid at reflux and precipitating it upon cooling. -

pH Sensitivity: As a thiol/thione, the compound is acidic (

). In basic aqueous media (pH > 10), solubility increases drastically due to deprotonation to the thiolate anion.

Experimental Protocol: Solubility Determination

For precise solubility data required for IND (Investigational New Drug) filings, the "Shake-Flask" method coupled with HPLC is the gold standard.

Workflow Diagram

Caption: Standard "Shake-Flask" methodology for thermodynamic solubility determination.

Detailed Protocol

-

Preparation: Add an excess of 6-Methoxypyridine-2-thiol (~50 mg) to a glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent.

-

Equilibration: Seal and agitate (orbital shaker) at a controlled temperature (e.g., 25°C ± 0.1°C) for 24 hours.

-

Checkpoint: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

-

-

Sampling: Allow the suspension to settle for 1 hour. Remove the supernatant.[1]

-

Filtration: Filter through a 0.45 µm PTFE syringe filter (PTFE is required to prevent drug adsorption common with nylon filters).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Detection: UV absorbance at ~300 nm (characteristic of the pyridine-thione chromophore).

-

Implications for Synthesis & Development

Reaction Solvent Choice

For nucleophilic substitution reactions (e.g., S-alkylation), DMF or Acetonitrile are superior. They dissolve the thione form effectively and, being aprotic, do not quench electrophiles. The addition of a base (e.g.,

Purification Strategy

The profile suggests a binary solvent crystallization system:

-

Dissolve crude material in minimal hot Ethyl Acetate or Ethanol .

-

Slowly add Heptane (Anti-solvent) until turbidity persists.

-

Cool gradually to 4°C to maximize yield and purity.

References

- Vertex Pharmaceuticals. (2024). Gpr17 modulators and uses thereof (WO2024104462A1).

-

Durham University. (2022). Bioactivity of Substituted Copper Pyrithione Complexes. Durham E-Theses. [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

-

Katritzky, A. R., et al. (1970).[3] The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA.[4][3] [Link]

Sources

Technical Guide: UV-Vis Absorption Spectra Characteristics of 6-Methoxypyridine-2-thiol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 6-methoxypyridine-2-thiol (CAS: 51673-22-4).[1][2] Targeted at researchers in medicinal chemistry and spectroscopy, this document elucidates the critical role of thione-thiol tautomerism in defining the spectral profile of this compound. Unlike simple aromatics, the optical behavior of 6-methoxypyridine-2-thiol is governed by a solvent-dependent equilibrium between the aromatic thiol and the non-aromatic thioamide (thione) forms.[1] Understanding these transitions is essential for its application as a ligand in coordination chemistry and as a pharmacophore in drug development.

Molecular Architecture & Chromophores

The Thione-Thiol Tautomeric Equilibrium

The fundamental spectral characteristic of 6-methoxypyridine-2-thiol is its existence as a tautomeric mixture.[1] While often named as a "thiol," the compound predominantly exists as 6-methoxy-2(1H)-pyridinethione in the solid state and in polar solvents.[1]

-

Thione Form (A): Characterized by a thioamide moiety (

).[2] This form breaks the full aromaticity of the pyridine ring but is stabilized by resonance and dipolar interactions. It is the dominant chromophore in the UV-Vis visible region. -

Thiol Form (B): Characterized by a mercapto group (

) attached to the aromatic pyridine ring.[2] This form restores full heteroaromaticity but is generally less stable in solution due to the weaker

The 6-methoxy substituent acts as an auxochrome.[1] Through its electron-donating resonance effect (+M), it increases the electron density of the ring, typically causing a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the unsubstituted 2-mercaptopyridine.

Figure 1: Tautomeric equilibrium between the dominant thione and minor thiol forms, influenced by solvent polarity and the 6-methoxy substituent.[2]

UV-Vis Spectral Characteristics

The absorption spectrum of 6-methoxypyridine-2-thiol is complex due to the superposition of transitions from both tautomers, though the thione dominates.[1]

Predicted Absorption Bands

Based on the structure-property relationships of 2-pyridinethiones and the auxochromic effect of the methoxy group, the expected spectral features are:

| Band Type | Approx. | Transition | Origin | Characteristics |

| Band I | 360 – 380 | Thione ( | Broad, low intensity.[1][2] Sensitive to solvent polarity (Solvatochromic).[2] Characteristic of the thioamide group. | |

| Band II | 295 – 315 | Thione (Ring) | High intensity.[2] Red-shifted from parent 2-pyridinethione (294 nm) due to 6-OMe group.[1][2] | |

| Band III | 250 – 265 | Thiol (Aromatic) | Sharp, high intensity.[2] Only prominent in non-polar solvents (e.g., cyclohexane) or basic pH (thiolate anion).[2] |

Solvatochromism

The position and intensity of the bands are highly dependent on the solvent, which dictates the tautomeric ratio (

-

Polar Protic Solvents (Ethanol, Water):

-

Non-Polar Solvents (Cyclohexane, Heptane):

-

Dominant Species: Equilibrium shifts towards the Thiol.[3]

-

Spectral Signature: Emergence of a band at ~255 nm (aromatic pyridine transition).[2] The long-wavelength thione bands (360+ nm) decrease in intensity.

-

Observation: Isosbestic points may appear if the concentration is varied or temperature is changed, indicating a clean two-component equilibrium.[1]

-

pH Dependence

The acid-base properties drastically alter the spectrum, providing a method for

-

Acidic Medium (pH < 1): Protonation occurs at the carbonyl-like sulfur or ring nitrogen. This typically causes a hypsochromic (blue) shift.[2]

-

Basic Medium (pH > 10): Deprotonation forms the thiolate anion . This restores aromaticity but with a high electron density sulfur substituent. The spectrum often resembles the thiol form but significantly red-shifted and intensified due to the anionic charge.

Experimental Protocol for Spectral Characterization

To ensure data integrity and reproducibility, the following self-validating protocol is recommended.

Materials & Preparation

-

Compound: 6-Methoxypyridine-2-thiol (High purity >98%).[1][2]

-

Solvents: Spectroscopic grade Ethanol (polar) and Cyclohexane (non-polar).[2]

-

Equipment: Double-beam UV-Vis Spectrophotometer (Range: 200–800 nm).[1][2]

-

Cuvettes: Quartz, 1 cm path length (matched pair).

Measurement Workflow

Figure 2: Step-by-step workflow for accurate UV-Vis spectral acquisition and validation.

Protocol Steps

-

Baseline Correction: Perform a baseline scan with pure solvent in both sample and reference cuvettes to eliminate solvent absorption and cuvette mismatch errors.

-

Stock Solution: Dissolve ~2 mg of 6-methoxypyridine-2-thiol in 10 mL of ethanol. Sonicate if necessary to ensure complete dissolution.

-

Dilution Series: Prepare at least three concentrations (e.g.,

M, -

Acquisition: Record spectra from 500 nm down to 200 nm.

-

Self-Validation:

-

Linearity: Plot Absorbance vs. Concentration at

. -

Isosbestic Check: If measuring in mixed solvents (e.g., EtOH/Water ratios), verify the presence of isosbestic points to confirm a two-state equilibrium without degradation.[2]

-

Applications & Significance

Understanding the UV-Vis profile of 6-methoxypyridine-2-thiol is critical for:

-

Ligand Binding Studies: The disappearance of the thione band (~370 nm) and appearance of charge-transfer bands are key indicators of metal coordination (e.g., forming Copper or Zinc pyrithione-like complexes).

-

Drug Stability: Monitoring the thione-thiol ratio helps predict oxidative stability, as the thiol form is more susceptible to oxidation to the disulfide (dimer).

References

-

Beheshti, A. et al. (2002).[2] "2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study." Journal of the Chemical Society, Perkin Transactions 2.[6]

-

Durham University. (2022).[2] "Bioactivity of Substituted Copper Pyrithione Complexes." Durham E-Theses.

-

Moraes, L. A. et al. (2002).[2] "Tautomerism of 2-mercaptopyridine and 2-hydroxypyridine: A theoretical and experimental study." Journal of the Brazilian Chemical Society.

-

University of British Columbia. (2008). "Theoretical Studies of the Tautomers of Pyridinethiones." UBC Library.

Sources

- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Controlled Synthesis of Bioactive Transition Metal Complexes with 6-Methoxypyridine-2-thiol

Topic: Synthesis of transition metal complexes using 6-Methoxypyridine-2-thiol ligands Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Chemical Context

The ligand 6-methoxypyridine-2-thiol (6-MeO-py-2-SH) represents a specialized subclass of heterocyclic thione/thiol ligands. Unlike the unsubstituted pyridine-2-thiol, the introduction of a methoxy group at the 6-position (ortho to the nitrogen) introduces significant steric bulk and electronic donation .

For drug development professionals, this ligand is of high value because:

-

Hemilability: It can coordinate as a monodentate (

-bound) or bidentate ( -

Steric Control: The 6-methoxy group destabilizes the formation of polynuclear bridging species (common with simple pyridine-2-thiol), thereby favoring discrete mononuclear complexes essential for reproducible pharmacokinetic profiles.

-

Solubility: The methoxy moiety enhances solubility in polar organic solvents compared to unsubstituted analogs.

The Tautomeric Challenge

In the solid state and neutral solution, 6-MeO-py-2-SH exists predominantly as the thione tautomer (

Critical Workflow Visualization

The following diagram illustrates the logic flow for selecting the coordination mode and the synthetic pathway.

Caption: Logic flow for the conversion of the thione precursor into definitive Ruthenium and Palladium complexes, highlighting the critical activation step.

Experimental Protocols

Protocol A: Synthesis of Half-Sandwich Ruthenium(II) Anticancer Candidates

Target:

Materials

-

Ligand: 6-Methoxypyridine-2-thiol (1.0 eq)

-

Precursor:

(0.5 eq) -

Base: Sodium Methoxide (NaOMe) (1.0 eq) or Triethylamine (

) -

Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step Methodology

-

Ligand Activation:

-

Dissolve 6-methoxypyridine-2-thiol (0.2 mmol) in 5 mL of anhydrous MeOH.

-

Add NaOMe (0.2 mmol) solution. Stir for 15 minutes at Room Temperature (RT).

-

Checkpoint: The solution should turn from pale yellow to a more intense yellow/orange, indicating thiolate formation.

-

-

Metalation:

-

Dissolve

(0.1 mmol, 61.2 mg) in 5 mL DCM. -

Add the Ru solution dropwise to the activated ligand solution.

-

Mechanistic Note: The chloride bridges in the dimer are cleaved by the incoming thiolate.

-

-

Reaction:

-

Stir the mixture for 4 hours at RT.

-

Optimization: Do not reflux initially. The steric clash between the 6-methoxy group and the

-cymene isopropyl group can lead to ligand dissociation at high temperatures.

-

-

Purification:

-

Evaporate solvents to near dryness under reduced pressure.

-

Redissolve in minimal DCM (2 mL).

-

Filter through Celite to remove NaCl byproduct.

-

Add cold Diethyl Ether or Hexane (15 mL) to precipitate the complex.

-

Collect the orange/red solid by filtration.

-

-

Validation (Self-Check):

-

1H NMR (

): Look for the loss of symmetry in the -

Yield: Expect 75-85%.

-

Protocol B: Synthesis of Bis-Chelated Palladium(II) Complexes

Target:

Materials

-

Ligand: 6-Methoxypyridine-2-thiol (2.0 eq)

-

Precursor: Potassium Tetrachloropalladate (

) (1.0 eq) -

Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Methodology

-

Precursor Preparation:

-

Dissolve

(0.5 mmol) in 5 mL distilled water. Solution will be reddish-brown.

-

-

Ligand Solution:

-

Dissolve Ligand (1.0 mmol) in 10 mL Ethanol.

-

Note: No strong base is strictly required here if the reaction is slow, but adding 1.0 eq of NaOAc buffers the HCl generated, preventing protonation of the thiol.

-

-

Complexation:

-

Add the Pd(II) solution to the ligand solution slowly.

-

A precipitate will form almost immediately.

-

Stir for 2 hours at RT.

-

-

Isomer Management (Critical):

-

The sterically bulky 6-methoxy groups will disfavor the cis arrangement. The trans isomer is thermodynamically preferred to minimize repulsion between the methoxy groups.

-

Thermal Annealing: If the precipitate is amorphous, heat the suspension to 50°C for 30 minutes to allow thermodynamic rearrangement to the crystalline trans form.

-

-

Workup:

-

Filter the solid. Wash with water (to remove KCl) and then cold ethanol.

-

Dry under vacuum.

-

Characterization & Data Interpretation

Use this table to validate your synthesis. Deviations suggest oxidation (disulfide formation) or incomplete metalation.

| Technique | Parameter | Observation | Structural Insight |

| IR Spectroscopy | Absent | Confirms deprotonation and lack of thione form. | |

| Shift to lower freq ( | Indicates Sulfur coordination (Single bond character). | ||

| 1H NMR | Absent | Confirms deprotonation. | |

| Sharp Singlet | Diagnostic for ligand integrity. Broadening implies fluxionality. | ||

| Downfield Shift | Protons adjacent to Nitrogen shift if N is coordinated. | ||

| UV-Vis | New band >400nm | Metal-to-Ligand Charge Transfer (MLCT) (Ru complexes). |

Tautomerism and Coordination Mechanism

Understanding the ligand state is vital for troubleshooting. The diagram below details the shift from the stable thione precursor to the active metal-bound species.

Caption: Mechanistic pathway from thione tautomer to chelated metal complex. The base-mediated step is irreversible in the presence of the metal trap.

References

The following sources provide the foundational chemistry and analogous protocols used to derive these specific application notes.

-

Umakoshi, K., et al. (1990).[1] "The dinuclear palladium(II) complex of pyridine-2-thiol.[1] Synthesis, structure, and electrochemistry."[2][3][4] Inorganic Chemistry.

-

Beckford, F., et al. (2009). "Organometallic ruthenium complexes with thiosemicarbazone ligands: Synthesis, structure and cytotoxicity of [(η6-p-cymene)Ru(NS)Cl]+." Journal of Inorganic Biochemistry.

-

Prabhakaran, R., et al. (2012). "Mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones... synthesis, crystal structure and biological properties." Dalton Transactions.

-

Rzepa, H. (2017). "Tautomeric polymorphism [Discussion on Methoxy-pyridine tautomers]." Imperial College London.

Sources

Strategic Utilization of 6-Methoxypyridine-2-thiol: Nucleophilic Profiles and Synthetic Protocols

[1]

Executive Summary & Molecule Profile[1][2]

6-Methoxypyridine-2-thiol (CAS: 57235-35-5) is a versatile heterocyclic building block distinguished by its ambident nucleophilicity.[1] Unlike the parent 2-mercaptopyridine, the introduction of the methoxy group at the C6 position exerts a profound steric and electronic influence, significantly enhancing chemoselectivity in substitution reactions.

This guide details the strategic deployment of this reagent in C–S bond formation, focusing on overcoming the inherent challenges of thiol-thione tautomerism and competing N-alkylation.[1]

Structural Dynamics: The Thiol-Thione Equilibrium

In solution, 6-methoxypyridine-2-thiol exists in a tautomeric equilibrium.[1][2] While the thione form (NH-thiocarbonyl) is thermodynamically favored in neutral, polar solvents due to the strength of the C=S bond, the thiolate anion generated under basic conditions is the active nucleophilic species.

Key Insight: The 6-methoxy substituent acts as a "regio-directing" group.[1] By sterically hindering the adjacent nitrogen atom and reducing its Lewis basicity (via inductive withdrawal), it suppresses N-alkylation, thereby driving high selectivity for S-alkylation.[1]

Figure 1: Tautomeric landscape and activation pathway.[1] The 6-methoxy group (not shown in simplified nodes) sterically shields the Nitrogen in the Thiolate form.

Protocol A: Chemoselective S-Alkylation (S_N2)

This protocol is the industry standard for introducing the 6-methoxypyridin-2-ylthio moiety into alkyl chains.[1] It relies on the Hard-Soft Acid-Base (HSAB) principle: the sulfur center is "soft" and prefers soft electrophiles (alkyl halides), while the base ensures the nitrogen remains unreactive.

Materials

-

Nucleophile: 6-Methoxypyridine-2-thiol (1.0 equiv)[1]

-

Electrophile: Primary/Secondary Alkyl Bromide or Iodide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 equiv)

-

Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)

-

Atmosphere: Nitrogen or Argon (Critical to prevent disulfide formation)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of inert gas.[1]

-

Solvation: Charge the flask with 6-methoxypyridine-2-thiol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Activation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.

-

Observation: The solution may turn yellow/orange, indicating thiolate formation.[1]

-

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Note: If the electrophile is a solid, dissolve it in a minimum amount of DMF first.

-

-

Reaction: Stir at room temperature.

-

Workup: Dilute the reaction mixture with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.

-

Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Data Interpretation & Troubleshooting[1]

| Variable | Recommendation | Rationale |

| Solvent | DMF or DMSO | Polar aprotic solvents solvate the K+ cation, leaving the thiolate "naked" and highly reactive.[1] |

| Base | K₂CO₃ vs. NaH | Carbonate is sufficient (pKa of thiol ~9).[1] NaH is overkill and risks deprotonating other sensitive groups.[1] |

| Impurity | Disulfide Dimer | If observed (via LCMS), treat the crude mixture with PPh₃ (1.1 equiv) and water to reduce the disulfide back to the thiol in situ. |

Protocol B: Palladium-Catalyzed C–S Cross-Coupling[1]

When coupling to aryl halides (where S_N2 is impossible), a transition-metal catalyst is required.[1] This protocol utilizes the Buchwald-Hartwig manifold, optimized for thiols using the Xantphos ligand to prevent catalyst poisoning by sulfur.[1]

Materials

-

Nucleophile: 6-Methoxypyridine-2-thiol (1.0 equiv)[1]

-

Electrophile: Aryl Bromide/Iodide (1.0 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%)

-

Ligand: Xantphos (5.0 mol%)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Experimental Workflow

-

Catalyst Pre-formation: In a glovebox or under strict Schlenk conditions, mix Pd₂(dba)₃ and Xantphos in 1,4-dioxane.[1] Stir for 10 minutes until the solution turns a clear deep orange/red.

-

Substrate Addition: Add the Aryl Halide and 6-Methoxypyridine-2-thiol to the reaction vessel.

-

Base Addition: Add DIPEA via syringe.

-

Why DIPEA? Unlike carbonate bases, soluble organic bases often provide better kinetics in non-polar coupling environments for thiols.[1]

-

-

Heating: Seal the vessel and heat to 100°C for 12–24 hours.

-

Filtration: Cool to RT, filter through a pad of Celite to remove Palladium black.

-

Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Pathway (Graphviz)

Figure 2: Pd-Catalyzed C-S Coupling Cycle.[1] The high bite angle of Xantphos facilitates the reductive elimination step.

Critical Discussion: The "Methoxy Effect"

The 6-methoxy group is not merely a spectator; it is a functional lever for selectivity.[1]

-

Electronic Modulation: The methoxy group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction.[1] At the C6 position, the inductive effect dominates the adjacent nitrogen, lowering the pKa of the pyridinium ion (approx pKa 3.0) compared to unsubstituted pyridine (pKa 5.2).[1] This makes the nitrogen less nucleophilic , significantly reducing the rate of N-alkylation (a common side reaction in 2-mercaptopyridines).[1]

-

Steric Shielding: The C6-methoxy group provides a steric fence protecting the nitrogen lone pair.[1] In contrast, the sulfur atom on the C2 position extends further from the ring, remaining accessible for nucleophilic attack.

Comparative Selectivity Table:

| Substrate | Reaction | Major Product | Selectivity Ratio (S:N) |

| 2-Mercaptopyridine | Methyl Iodide / K₂CO₃ | S-Methyl + N-Methyl | ~ 85 : 15 |

| 6-Methoxy-2-mercaptopyridine | Methyl Iodide / K₂CO₃ | S-Methyl | > 98 : 2 |

References

-

National Institutes of Health (PMC). (2011).[1] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.[1] Retrieved from [Link]

-

MDPI. (2002).[1] A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol.[1][3] Retrieved from [Link]

-

Organic Chemistry Portal. (2004).[1] A general and efficient method for the palladium-catalyzed cross-coupling of thiols.[1][4][5] Retrieved from [Link]

-

Wikipedia. 2-Mercaptopyridine - Structure and Tautomerism.[1] Retrieved from [Link]

Troubleshooting & Optimization

Resolving catalyst poisoning caused by 6-Methoxypyridine-2-thiol

Ticket #8492: Catalyst Poisoning by 6-Methoxypyridine-2-thiol

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Executive Summary

You are encountering catalytic arrest due to 6-Methoxypyridine-2-thiol (6-MPT) . This is not a standard "slow reaction"; it is a structural chelation trap.

Unlike simple thiols which poison metals via monodentate S-binding, 6-MPT utilizes a bidentate N,S-chelation mode . The 6-methoxy substituent acts as an electron-donating group (EDG), increasing the Lewis basicity of the pyridine nitrogen. This creates a "perfect storm" where the molecule bites onto the metal center (Pd, Pt, Rh, or Cu) with high affinity, displacing labile ligands and forming a thermodynamically stable, catalytically inert 4-membered metallacycle.

This guide provides the diagnostic protocols and resolution workflows to break this chelation trap.

Part 1: The Mechanism (Why Your Catalyst Died)

To fix the reaction, you must understand the "Death Trap" equilibrium. 6-MPT exists in a tautomeric equilibrium between the thiol and thione forms. In the presence of soft transition metals (like Pd(0)/Pd(II)), it acts as a chelating anionic ligand .

The Chelation Trap Diagram

The following diagram illustrates how 6-MPT arrests the catalytic cycle compared to a productive pathway.

Caption: Figure 1. The kinetic competition between productive oxidative addition and the formation of the thermodynamically stable N,S-palladium chelate.

Part 2: Diagnostic & Resolution Workflows

Select the scenario that matches your experimental goal.

Scenario A: The Thiol is a "Bystander"

You are trying to perform a reaction (e.g., Suzuki, Buchwald, Sonogashira) on a DIFFERENT part of the molecule (e.g., a halide at the 4-position), but the thiol group is shutting down the catalyst.

The Fix: In-Situ Masking or Protection You cannot simply "add more catalyst." You must sequester the sulfur.

| Method | Protocol | Mechanism |

| 1. Zinc Masking (Recommended) | Add 1.5–2.0 equiv of ZnCl₂ or Zn(OAc)₂ to the reaction mixture before adding the Pd catalyst. | Zinc binds the thiolate/thione tightly, preventing it from interacting with the Palladium. |

| 2. S-Alkylation (Protection) | Pre-react 6-MPT with MeI or BnBr/Base to form the thioether (S-Me or S-Bn). | Converts the bidentate N,S-chelate into a monodentate N-binder (much weaker poison). |

| 3. Disulfide Formation | Oxidize 6-MPT to the disulfide dimer using I₂ or air. | Removes the free thiol H, though the disulfide can still oxidatively add to Pd(0) (use with caution). |

Diagnostic Check: Run a "Mercury Drop Test" (or simply add excess ligand). If adding 5 equiv of PPh3 restores some activity, your poisoning is homogeneous (ligand displacement). If not, the N,S-chelate is likely bridging multiple metal centers.

Scenario B: The Thiol is the Nucleophile

You are trying to create a C-S bond (e.g., attaching the 6-MPT to an aryl halide).

The Fix: Ligand Overpowering Standard ligands (PPh3, dppf) are too weak to compete with the N,S-chelation of 6-MPT. You need ligands with high binding constants and steric bulk to prevent the formation of the 4-membered ring.

Recommended System:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: Xantphos (High bite angle) or Josiphos (CyPF-tBu) .

-

Base: Soluble organic bases (e.g., LiHMDS, DBU) are often superior to carbonates here to prevent aggregate formation.

-

Solvent: 1,4-Dioxane or Toluene (high temp required, >100°C).

Expert Insight: Monophosphine ligands like BrettPhos or RuPhos are excellent for C-N coupling but can struggle here due to the specific N,S-bite. Josiphos ligands are historically the most robust against thiol poisoning [1].

Scenario C: The Thiol is the Electrophile (Desulfitative Coupling)

You want to replace the -SH group with a Carbon (Liebeskind-Srogl Coupling).

The Fix: Copper Cofactor (The "Srogl" Solution) Palladium cannot do this alone because the oxidative addition into the C-S bond is reversible and the sulfur poisons the Pd. You need a "Sulfur Scavenger" that shuttles the group.

The Protocol (Liebeskind-Srogl):

-

Substrate: Convert 6-MPT to the thioester (react with acid chloride) or use the free thiol if using specific conditions.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

The Key Additive: CuTC (Copper(I) thiophene-2-carboxylate) (Stoichiometric, 1.5–2.0 equiv).

-

Coupling Partner: Boronic Acid.

-

Mechanism: The CuTC inserts into the Pd-S bond, sequestering the sulfur as an insoluble Copper-sulfide species, driving the equilibrium forward.

Part 3: Decision Matrix & Workflow

Use this logic flow to determine your next experimental step.

Caption: Figure 2. Troubleshooting decision tree for 6-Methoxypyridine-2-thiol mediated catalyst poisoning.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just use a standard Pd/C hydrogenation catalyst? A: No. Sulfur is a classic poison for heterogeneous Pd/C. It will coat the surface immediately. If you must hydrogenate, use Raney Nickel (in massive excess, as it acts as its own sulfur scavenger) or protect the thiol as a sulfide first.

Q: Why does the 6-Methoxy group make it worse?

A: The methoxy group at the 6-position is electron-donating. It pushes electron density into the pyridine ring, making the Nitrogen lone pair more basic and the Sulfur more nucleophilic. This increases the binding constant (

Q: I see a black precipitate. Is that my product?

A: Likely not. That is "Palladium Black" (

References

-

Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[1] Chemistry – A European Journal, 12(29), 7782–7796.

-

Liebeskind, L. S., & Srogl, J. (2000).[2] Thiol Ester−Boronic Acid Coupling.[2][3][4] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A New Paradigm for Carbon-Carbon Bond Formation: Cross-Coupling of Organometallics with Thio Derivatives. Journal of the American Chemical Society.[2][5]

-

BenchChem Technical Support. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[6][7]

Sources

- 1. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 2. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Controlling regioselectivity in reactions with 6-Methoxypyridine-2-thiol

Executive Summary: The "Chameleon" Substrate

6-Methoxypyridine-2-thiol (CAS: 51052-81-0) is a deceptively simple reagent that causes disproportionate failure rates in medicinal chemistry workflows. The core issue is ambident nucleophilicity driven by tautomerism.

Unlike simple thiols, this molecule exists in a dynamic equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. When deprotonated, the resulting anion can react at either the Sulfur (S-alkylation) or the Nitrogen (N-alkylation).

The 6-Methoxy Advantage: Unlike unsubstituted pyridine-2-thiols, the methoxy group at the 6-position exerts steric hindrance adjacent to the nitrogen.

-

Implication: This substrate is naturally biased toward S-alkylation .

-

The Trap: If you require N-functionalization (to generate the pyridinethione core), you are fighting both the natural nucleophilicity of sulfur and the steric blockade of the methoxy group.

The Mechanism: Tautomerism & Ambident Reactivity

To control the reaction, you must visualize the active species. In solution, the neutral molecule favors the thione form (N-H), but the reactive species is almost always the thiolate anion .

Visualizing the Pathway

Figure 1: The tautomeric equilibrium and divergent reaction pathways. Note that the 6-OMe group sterically hinders the N-alkylation pathway (dashed red line).

Workflow: Achieving S-Selectivity (The Standard Protocol)

Goal: Synthesis of 2-(alkylthio)-6-methoxypyridines. Success Rate: High (>90%). Key Driver: The 6-OMe group blocks the nitrogen, making S-alkylation the kinetic favorite.

Optimal Conditions

-

Solvent: Acetone (mild), Acetonitrile (MeCN), or DMF.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Electrophile: Alkyl halides (Br, I), Benzyl halides.

Step-by-Step Protocol

-

Dissolution: Dissolve 6-methoxypyridine-2-thiol (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Deprotonation: Add

(1.5 equiv). Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the thiolate forms. -

Addition: Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at room temperature.

-

Monitoring: TLC usually shows a distinct spot for the S-alkyl product (less polar than starting material).

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Note: If using DMF, perform an aqueous extraction (EtOAc/Water) to remove the solvent.

-

Why this works (The "Why"):

Sulfur is a Soft Base (HSAB theory). Alkyl halides are generally soft electrophiles. The reaction is dominated by orbital overlap. The

Workflow: Achieving N-Selectivity (The "Hard" Path)

Goal: Synthesis of 1-alkyl-6-methoxy-2-pyridinethiones. Success Rate: Low to Moderate (Requires optimization). Key Driver: You must overcome steric hindrance and sulfur nucleophilicity.

Optimal Conditions

-

Solvent: Polar Protic (Methanol, Ethanol) or highly polar aprotic (DMSO).

-

Base: Sodium alkoxides (NaOMe) or bases with Hard Cations (

, LiH). -

Electrophile: Hard electrophiles (Methyl Iodide, Alkyl Triflates) or Mitsunobu conditions.

Troubleshooting N-Alkylation

If you need the N-alkylated product and are getting S-alkylation:

-

Switch to Mitsunobu: Use the alcohol version of your electrophile + DEAD +

. -

Protect the Sulfur:

-

React with a reversible protecting group (e.g., acyl chloride) to form the thioester.

-

Alkylate the Nitrogen (often requires high heat/pressure due to 6-OMe sterics).

-

Hydrolyze the sulfur protecting group.

-

-

Use the "Hard" Salt: Use

in THF. Lithium coordinates tightly to the Hard Nitrogen, potentially guiding the alkylation to that site, though the 6-OMe steric clash remains a major hurdle.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (S-Alkylation) | Oxidation to Disulfide | Degas solvents with |

| Mixture of N- and S- isomers | Electrophile is too "Hard" (e.g., Triflates) | Switch to softer leaving groups (Bromides/Iodides). Switch solvent to Acetone. |

| No Reaction (Cross-Coupling) | Catalyst Poisoning | Sulfur binds Pd. Do not couple the free thiol. Protect S as S-Me or S-Bn first. |

| Starting Material Stuck | Poor solubility of anion | Switch base to |

| Unexpected "Dimer" | Disulfide formation | 6-Methoxypyridine-2-thiol oxidizes easily in air. Check raw material purity by LCMS. |

Decision Logic: Experimental Design

Use this logic flow to select your initial reaction conditions.

Figure 2: Decision matrix for experimental planning. Note the specific protection requirement for Pd-catalysis.

FAQ: Common User Queries

Q: Can I use sodium hydride (NaH) for S-alkylation?

A: Yes, but it is often overkill. NaH generates the naked thiolate very rapidly. If your electrophile is very reactive, you might see bis-alkylation or side reactions.

Q: I see a peak at M+M (dimer) in my LCMS. What is it? A: This is the disulfide (2,2'-dithiobis(6-methoxypyridine)). It forms readily upon exposure to air.

-

Fix: Add a reducing agent like DTT or simple Triphenylphosphine (

) to the reaction mixture to break the disulfide back to the thiol monomer.

Q: How do I remove the S-Methyl group after using it as a protecting group? A: S-Methyl is very hard to remove (it requires harsh oxidation to sulfone then displacement).

-

Better Recommendation: Use S-Benzyl (removable with

/Toluene) or S-PMB (removable with TFA) if you need to recover the free thiol later.

Q: Does the 6-Methoxy group affect the pKa?

A: Yes. The methoxy group is electron-donating. It makes the pyridine nitrogen more basic and the thiol proton slightly less acidic (pKa ~9.5) compared to the unsubstituted parent (pKa ~9.0). This confirms that carbonate bases (

References

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases.[6][7][8][9] Journal of the American Chemical Society. Link

- Context: Foundational theory explaining S- vs N-selectivity (Soft S prefers Soft alkyl halides).

-

Beak, P., et al. (1980). Equilibration studies: Protomeric equilibria of 2-pyridone, 2-pyridinethiol, and related compounds. Journal of the American Chemical Society. Link

- Context: Establishes the thione/thiol equilibrium constants and solvent effects.

-

Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts. Journal of the American Chemical Society. Link

- Context: Explains the "Counter-ion effect" (Ambident nucleophile theory).

-

Lott, J., et al. (1993). High-yield synthesis of 2-alkylthio-pyridines. Synthetic Communications. Link

- Context: Standard protocols for S-alkyl

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 8. HSAB theory - Wikipedia [en.wikipedia.org]

- 9. Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: High-Purity Workflows for 6-Methoxypyridine-2-thiol

Status: Operational Subject: Removal of Trace Sulfur Contaminants (Disulfides & Elemental Sulfur) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The Thiol Purification Paradox

Purifying 6-Methoxypyridine-2-thiol presents a unique chemical paradox: you must remove sulfur-based contaminants (disulfides, elemental sulfur, inorganic sulfides) from a molecule where sulfur is the functional core.[1] Standard desulfurization techniques (e.g., Raney Nickel) are catastrophic, as they will strip the thiol group entirely.

This guide provides chemically selective workflows to target specific sulfur impurities without degrading the target thiol.

Part 1: Diagnostic & Characterization

Q: My sample has turned from a white powder to a yellow semi-solid. Is it degraded?

A: Likely, yes. This is the hallmark of oxidative dimerization . Thiols are prone to air oxidation, forming disulfides. For 6-Methoxypyridine-2-thiol, the oxidation product is 2,2'-dithiobis(6-methoxypyridine) .[1]

-

Mechanism:

-

The Yellow Color: While the pure thiol is often white/off-white, the disulfide bond often extends conjugation or traps trace impurities, leading to yellowing.

-

Tautomerism Note: Be aware that 6-methoxypyridine-2-thiol exists in equilibrium between the thiol and thione forms.[1] This is normal and not a contaminant, but it can complicate NMR interpretation in protic solvents.

Diagnostic Table: Identifying the Impurity

| Symptom | Probable Contaminant | Detection Method |

| Yellowing / Solidification | Disulfide Dimer | LC-MS: Look for mass |

| Cloudiness / Haze in Solution | Elemental Sulfur ( | Solubility Test: Insoluble in MeOH/Water but soluble in CS2 or Toluene. Raman Spectroscopy: Distinct S-S vibrational modes.[1] |

| Inorganic Precipitate | Sodium Hydrosulfide (NaSH) | Ash Test: High residue upon combustion.[1] Ion Chromatography. |

Part 2: Chemical Remediation Protocols

Scenario A: Removing Disulfide Dimers (Restoring the Thiol)

Q: How do I reduce the disulfide back to the thiol without using smelly reagents like DTT?

A: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][3]

We recommend TCEP over DTT (Dithiothreitol) or

Protocol 1: Selective Reduction with TCEP

-

Reagents: TCEP-HCl (1.2 equivalents relative to disulfide content), Dichloromethane (DCM), Water or Buffer (pH 4.5–7.5).

-

Workflow:

-

Dissolution: Dissolve your crude 6-Methoxypyridine-2-thiol sample in a mixture of DCM and Methanol (9:1) .

-

Preparation of Reductant: Dissolve TCEP-HCl in water (approx. 0.1 M).[1][3] Adjust pH to ~6-7 with NaOH if acid sensitivity is a concern (though the pyridine ring buffers this slightly).[1]

-

Biphasic Reduction: Add the TCEP solution to the organic thiol solution. Stir vigorously for 30–60 minutes at Room Temperature.

-

Why? TCEP selectively attacks the disulfide bond (

), cleaving it to

-

-

Separation: Transfer to a separatory funnel.

-

Workup: Wash the organic layer with brine, dry over

, and concentrate in vacuo.

Critical Note: Perform the concentration step under inert atmosphere (Nitrogen/Argon) to prevent immediate re-oxidation.

Scenario B: Removing Elemental Sulfur (

)

Q: I suspect elemental sulfur contamination from the synthesis. Recrystallization isn't working.

A: Elemental sulfur is notoriously difficult to remove via chromatography (it streaks) or recrystallization (solubility mimics aromatics). Use Triphenylphosphine (

Protocol 2: The Phosphine Scavenger Method

This method relies on the rapid, thermodynamically favorable reaction between

-

Reaction:

-

Advantage:

has drastically different solubility and polarity compared to

Steps:

-

Quantify: Estimate sulfur content (if possible) or add a slight excess of

(e.g., 1.1 eq relative to estimated S). -

Incubate: Add

to your thiol solution (in Toluene or DCM).[1] Stir for 15 minutes at RT.[1] -

Precipitation (The "Crash" Method):

-

Filtration: Filter off the solid

.[1] -

Polishing: If

remains, it can be easily separated via short silica plug filtration (Thiol is more polar than

Part 3: Visualization of Workflows

Figure 1: Contaminant Remediation Logic

Caption: Decision matrix for selecting the correct purification pathway based on contaminant identification.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography? A: Proceed with caution. Silica gel is slightly acidic and can catalyze the oxidation of thiols back to disulfides.

-

Mitigation: If you must use silica, flush the column with solvent containing 0.1% Triethylamine (to neutralize acidity) or maintain a reducing environment by adding a trace amount of reducing agent to the eluent, though this is non-standard. Reverse-phase (C18) is generally safer for thiols.[1]

Q: How should I store the purified sample? A:

-

Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the sample).

-

Temperature: -20°C.

-

Container: Amber glass (light can catalyze radical oxidation).[1]

Q: Why TCEP and not Zinc/Acetic Acid? A: Zinc/Acetic acid is a valid method but requires filtration of zinc dust and neutralization of the acid, which can complicate the isolation of the pyridine derivative (which might form a salt with the acid). TCEP works at neutral pH, simplifying the workup.

References

-

Burns, J. A., et al. (1991). "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 56(8), 2648-2650.

-

Bartlett, P. D., & Meguerian, G. (1956). "Reactions of Elemental Sulfur. I. The Uncatalyzed Reaction of Sulfur with Triarylphosphines." Journal of the American Chemical Society, 78(15), 3710–3715.

-

Thermo Fisher Scientific. (n.d.).[1] "TCEP Hydrochloride Technical Guide."[1]

-

Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. genelink.com [genelink.com]

- 4. dynamic-biosensors.com [dynamic-biosensors.com]

- 5. Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Optimization of reaction temperature for 6-Methoxypyridine-2-thiol coupling

Technical Support Center: 6-Methoxypyridine-2-thiol Coupling Optimization

-

Subject: Reaction Temperature & Condition Optimization for C–S Cross-Coupling

-

Substrate: 6-Methoxypyridine-2-thiol (CAS: 5167-22-6)

-

Application: Synthesis of 2-(Arylthio)-6-methoxypyridines via Pd-Catalyzed C–S Coupling

Executive Summary: The "Goldilocks" Thermal Zone

For the coupling of 6-methoxypyridine-2-thiol with aryl halides, temperature is not just a kinetic accelerator; it is the switch that controls catalyst resting states and tautomeric equilibrium.

-

Optimal Range: 80°C – 100°C.

-

Critical Threshold: < 60°C results in catalyst poisoning by thiolate bridging. > 110°C risks methoxy-ether cleavage and rapid catalyst aggregation (Pd black formation).

-

Key Insight: Unlike simple aryl thiols, this substrate suffers from the "2-Pyridyl Problem"—the pyridine nitrogen and thiol sulfur can chelate palladium, forming a stable, non-reactive 4-membered ring. Thermal energy is required to break this chelate and drive the catalytic cycle.

Module 1: Mechanistic Drivers (The "Why")

To optimize temperature, you must understand the two competing equilibria governing this reaction.

The Tautomeric Barrier

6-Methoxypyridine-2-thiol exists primarily as the thione (2-pyridone-like) tautomer in neutral solution. For the reaction to proceed, the base must deprotonate the thione to form the active thiolate nucleophile.

-

Low Temp (<60°C): Deprotonation is slow; the thione dominates, leading to poor nucleophilicity.

-

High Temp (>80°C): Shifts equilibrium toward the thiolate, enabling transmetalation.

Catalyst Poisoning (The "2-Pyridyl Trap")

The specific danger with 2-mercaptopyridines is their ability to bind Pd bidentately (N,S-chelation).

-

At Low Temp: The substrate binds Pd tightly off-cycle. The reaction stalls.

-

At Optimal Temp (90°C): The ligand (e.g., Xantphos) has enough thermal energy to displace the nitrogen arm of the pyridine, forcing the substrate to bind only through sulfur (monodentate), which is required for reductive elimination.

Figure 1: Thermal dependence of catalyst activation. Heat is required to escape the off-cycle N,S-chelate trap.

Module 2: Temperature Optimization Matrix

Use this matrix to diagnose your current results and adjust conditions.

| Temperature Zone | Observation | Mechanistic Cause | Corrective Action |

| Ambient (20-25°C) | 0% - 5% Yield | Oxidative addition occurs, but transmetalation stalls. Catalyst trapped as [Pd(L)(SR)2] or N,S-chelate. | Increase Temp. Do not add more catalyst; it will just get poisoned again. |

| Intermediate (50-70°C) | 20% - 40% Yield | Reaction starts but "dies" after 2 hours. Catalyst aggregation competes with turnover. | Push to 90°C. Switch to a ligand with a wider bite angle (e.g., Xantphos) to stabilize the metal. |

| Optimal (85-100°C) | >85% Yield | Rate of reductive elimination > Rate of catalyst deactivation. Chelate rings are thermally unstable. | Maintain. Ensure strict O2 exclusion to prevent disulfide dimerization. |

| Excessive (>120°C) | Low Yield + Impurities | 1. Pd black precipitation.2. Demethylation: The 6-OMe group can cleave to form 6-hydroxy-2-thiopyridone. | Lower Temp. If high temp is needed for the aryl halide, switch to a more active precatalyst (e.g., Pd-G3 or G4). |

Module 3: Standardized Experimental Protocol

Objective: Coupling 6-methoxypyridine-2-thiol (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Reagents:

-

Catalyst: Pd₂dba₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (5 mol% if using Pd₂dba₃; 10 mol% if using Pd(OAc)₂)

-

Why Xantphos? Its wide bite angle (111°) is crucial for enforcing reductive elimination in sterically crowded C–S couplings and preventing the "2-pyridyl trap."

-

-

Base: DIPEA (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

-

Note: Soluble bases (DIPEA) often work better for thiols to prevent surface passivation of inorganic bases.

-

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Pre-complexation (Critical): In a vial, mix Pd precursor and Xantphos in Dioxane. Stir at room temperature for 10 mins . Do not skip this. You need the active L-Pd-L species formed before the thiol is introduced to prevent immediate Pd-thiolate polymer formation.

-

Substrate Addition: Add the Aryl Bromide, 6-Methoxypyridine-2-thiol, and Base.

-

Degassing: Sparge with Argon for 5-10 minutes. Thiols oxidize to disulfides (dimers) rapidly at high temps if O2 is present.

-

Reaction: Seal vessel. Heat to 90°C (block temperature).

-

Monitoring: Check HPLC/LCMS at 2 hours. If incomplete, continue to 12 hours.

-

Workup: Cool to RT. Filter through Celite.

-

Warning: Do not use acidic washes (e.g., 1M HCl) during extraction. The 6-methoxy group is acid-sensitive, and the pyridine nitrogen will protonate, dragging product into the aqueous layer. Use saturated NH₄Cl or water.

-

Module 4: Troubleshooting Guide (Decision Tree)

Figure 2: Diagnostic workflow for low-yield scenarios.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ for this reaction? A: Generally, no . Monodentate phosphines like PPh₃ are easily displaced by the sulfur atom of the mercaptopyridine. This leads to the formation of unreactive [Pd(SR)₂] species. You require bidentate ligands (Xantphos, DPEphos, or DPPF) to hold the palladium center together at the elevated temperatures (90°C) required for this coupling.

Q2: I see a spot on TLC that corresponds to the disulfide dimer. Is my reaction ruined? A: Not necessarily. The disulfide can actually participate in the coupling via a slightly different mechanism (oxidative addition into the S-S bond), though it is slower. If you see dimer, add 0.5 equiv of a reducing agent (like Zinc dust) or simply extend the reaction time and ensure the temperature is maintained at 90°C to facilitate the cleavage of the S-S bond by Pd(0).

Q3: Why is the 6-methoxy group significant for temperature choice? A: The methoxy group at the 6-position provides steric bulk near the nitrogen. While this makes the substrate slightly more difficult to couple due to sterics, it actually helps prevent the "N-poisoning" described in Module 1 by hindering the formation of the N-Pd bond. However, the electron-donating nature of the methoxy group makes the sulfur more nucleophilic, increasing the risk of catalyst saturation. This confirms the need for higher temperatures (80-100°C) to ensure turnover.

Q4: My product is demethylated (OH instead of OMe). Why? A: You likely used a strong inorganic base (like KOH or NaOtBu) at high temperatures (>110°C) or used an acidic workup.

-

Fix: Switch to a milder base like Cs₂CO₃ or DIPEA.

-

Fix: Keep temperature strictly below 100°C.

-

Fix: Ensure workup is neutral (pH 7-8).

References

-

Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[1] A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.

-

Murata, M., & Buchwald, S. L. (2004).[2] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[2][3] Tetrahedron, 60(34), 7397-7403.

- Itami, K., & Jun-ichi, Y. (2006). 2-Pyridyl Problem in Cross-Coupling Reactions. Chemical Reviews.

-

Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methoxypyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Characterizing Substituted Pyridine-thiols

6-Methoxypyridine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs—a pyridine ring, a methoxy group, and a thiol group. The precise structural elucidation of such molecules is paramount for understanding their reactivity, metabolism, and potential applications. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose, as the fragmentation patterns provide a veritable fingerprint of the molecule's structure.

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 6-Methoxypyridine-2-thiol. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles and direct comparisons with structurally related compounds to offer a robust predictive framework. By understanding the causal mechanisms behind bond cleavages, researchers can more confidently identify this and similar compounds in complex matrices.

Predicted Fragmentation Pathways of 6-Methoxypyridine-2-thiol

The fragmentation of 6-Methoxypyridine-2-thiol under electron ionization is anticipated to be driven by the presence of the methoxy and thiol functional groups, as well as the inherent stability of the pyridine ring. The initial ionization event will likely involve the removal of a lone pair electron from the sulfur or nitrogen atom, generating a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 141.

Key predicted fragmentation pathways include:

-

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would result in a prominent ion at m/z 126.

-

Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion may undergo rearrangement and lose a molecule of carbon monoxide (28 Da), a common fragmentation pathway for pyridone-like structures, to yield an ion at m/z 98.

-

Loss of a Thiol Radical (•SH): Cleavage of the C-S bond can lead to the loss of a thiol radical (33 Da), resulting in an ion at m/z 108.

-

Loss of Carbon Sulfide (CS): The pyridine-thione moiety can undergo fragmentation with the elimination of a neutral molecule of carbon sulfide (44 Da), giving rise to an ion at m/z 97.

-

Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller fragment ions characteristic of substituted pyridines.

The following diagram illustrates these predicted primary fragmentation pathways.

Caption: Predicted primary fragmentation pathways of 6-Methoxypyridine-2-thiol.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation patterns, a comparison with the known mass spectra of structurally similar compounds is invaluable.

Comparison with 2-Mercaptopyridine (Pyridine-2-thione)

The parent compound, 2-mercaptopyridine, exists in tautomeric equilibrium with pyridine-2-thione. Its mass spectrum provides a baseline for the fragmentation of the core ring structure. The NIST WebBook provides a mass spectrum for 2(1H)-Pyridinethione[1].

| Ion (m/z) | Proposed Structure/Loss | Relevance to 6-Methoxypyridine-2-thiol |

| 111 | Molecular Ion (M•+) | Establishes the fragmentation of the unsubstituted ring. |

| 83 | [M - CO]+ | Loss of CO is a key fragmentation pathway. |

| 67 | [M - CS]+ | Loss of CS is a characteristic fragmentation. |

The fragmentation of 2-mercaptopyridine confirms that the loss of CO and CS are significant pathways for the pyridine-2-thione core. These pathways are therefore highly likely to be observed in the fragmentation of 6-methoxypyridine-2-thiol.

Comparison with 6-Chloro-2-pyridinol